

# Fructo-oligosaccharide DP14: A Technical Guide to Solubility and Physicochemical Properties

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## Compound of Interest

Compound Name: Fructo-oligosaccharide DP14

Cat. No.: B15591770

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Disclaimer: Specific experimental data for Fructo-oligosaccharide with a precise degree of polymerization of 14 (FOS DP14) is limited in publicly available literature. The quantitative data presented in this guide is based on studies of long-chain FOS and inulin, which serve as valuable reference points for understanding the expected properties of FOS DP14. The experimental protocols provided are designed to be robust methods for the detailed characterization of a purified FOS DP14 sample.

## Introduction to Fructo-oligosaccharide DP14

Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates composed of fructose units linked by  $\beta(2 \rightarrow 1)$  glycosidic bonds, typically with a terminal glucose unit. The degree of polymerization (DP) refers to the number of monosaccharide units in the chain. FOS DP14 is a specific fructo-oligosaccharide consisting of one glucose molecule and thirteen fructose molecules. As a long-chain FOS, its physicochemical properties, particularly solubility, are influenced by its molecular weight and the extensive hydrogen bonding potential of its hydroxyl groups. Understanding these properties is critical for its application in research and development, especially in areas such as drug delivery, formulation science, and as a prebiotic.

Fructo-oligosaccharides are known to be more soluble than inulin, a related fructan with a higher degree of polymerization.<sup>[1]</sup> The solubility of FOS is inversely proportional to its degree of polymerization; longer chains are generally less soluble than shorter chains. Temperature also plays a significant role, with solubility in water increasing at higher temperatures.

## Physicochemical Properties

The following tables summarize key physicochemical properties of long-chain FOS and inulin, which can be considered indicative for FOS DP14.

Table 1: Solubility of Inulin in Water at Various Temperatures

Temperature (°C)	Solubility ( g/100 mL)
10	~6
20	~10
50	>12
90	~35

Data extrapolated from sources discussing inulin solubility.[\[2\]](#)[\[3\]](#)

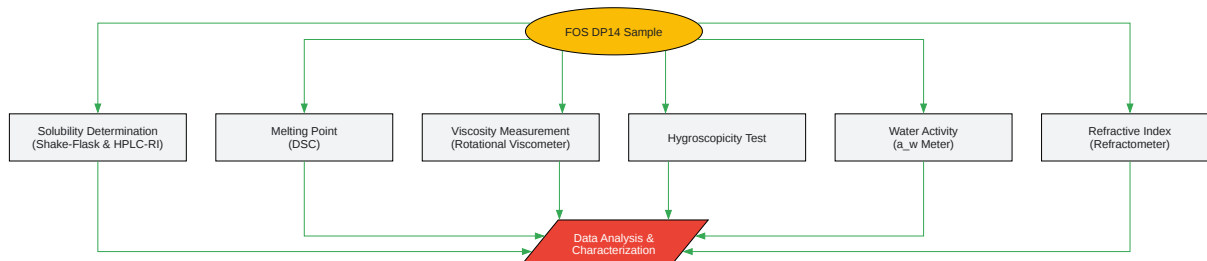
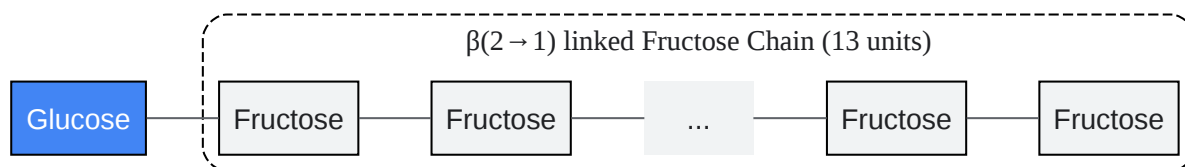
Table 2: General Physicochemical Properties of Long-Chain Fructo-oligosaccharides

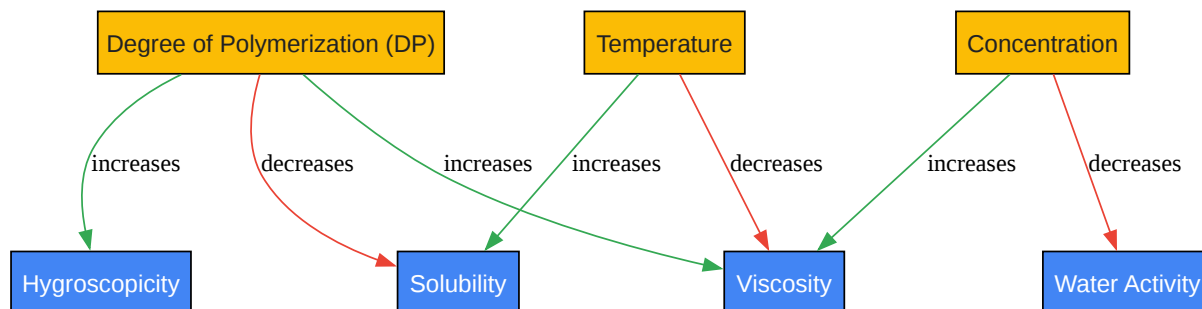
Property	Description	Reference
Appearance	<b>White, odorless, crystalline or amorphous powder</b>	<a href="#">[4]</a>
Melting Point	Inulin has a melting point in the range of 176-181 °C. Long-chain FOS are expected to have a similar high melting point.	<a href="#">[4]</a>
Solubility in other solvents	FOS DP14 is reported to be soluble in Dimethyl sulfoxide (DMSO).	
Viscosity	Solutions of long-chain FOS are more viscous than sucrose solutions at the same concentration. Viscosity increases with concentration and degree of polymerization.	<a href="#">[5]</a>
Water Activity ( $a_w$ )	FOS are hygroscopic and can lower the water activity of solutions, which is important for controlling microbial growth.	<a href="#">[5]</a> <a href="#">[6]</a>
pH Stability	FOS are relatively stable over a pH range of 4.0 to 7.0. Hydrolysis can occur at lower pH, especially at elevated temperatures.	<a href="#">[5]</a>
Refractive Index	The refractive index of FOS solutions increases with concentration and can be used for quantification.	<a href="#">[5]</a> <a href="#">[7]</a>

| Hygroscopicity | High-molecular-weight fructans are hygroscopic, readily absorbing moisture from the air. [\[\[8\]\[9\]](#) |

## Molecular Structure and Experimental Workflows

### Simplified Structure of Fructo-oligosaccharide DP14





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